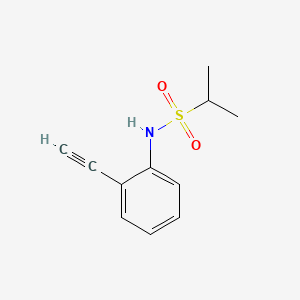
N-(2-Ethynylphenyl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethynylphenyl)propane-2-sulfonamide is a unique chemical compound with a molecular weight of 223.3 g/mol . This compound is known for its versatility and high purity, making it valuable for advanced research and development projects . It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propane-2-sulfonamide moiety.
Preparation Methods
The synthesis of N-(2-Ethynylphenyl)propane-2-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . Another method involves the use of sulfonyl chlorides, which are prepared by the oxidation of thiol derivatives with reagents like hydrogen peroxide and thionyl chloride . These sulfonyl chlorides can then react with amines to form the desired sulfonamide .
Chemical Reactions Analysis
N-(2-Ethynylphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-Ethynylphenyl)propane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2-Ethynylphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form coordination bonds with metal ions, such as zinc, in the active sites of enzymes . This interaction can inhibit the activity of the enzyme, leading to various biological effects. The ethynyl group can also participate in reactions that modify the activity of other molecular targets.
Comparison with Similar Compounds
N-(2-Ethynylphenyl)propane-2-sulfonamide is unique due to the presence of both the ethynyl and sulfonamide groups. Similar compounds include:
N-(3-Ethynylphenyl)propane-2-sulfonamide: Differing only in the position of the ethynyl group on the phenyl ring.
N-(4-Ethynylphenyl)propane-2-sulfonamide: Another positional isomer with the ethynyl group at the para position.
Sulfanilamide: A simpler sulfonamide compound without the ethynyl group. The unique combination of functional groups in this compound provides distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-(2-ethynylphenyl)propane-2-sulfonamide |
InChI |
InChI=1S/C11H13NO2S/c1-4-10-7-5-6-8-11(10)12-15(13,14)9(2)3/h1,5-9,12H,2-3H3 |
InChI Key |
HWMNZKYAGIMINP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)


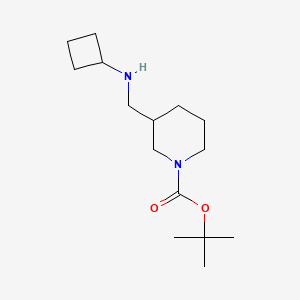


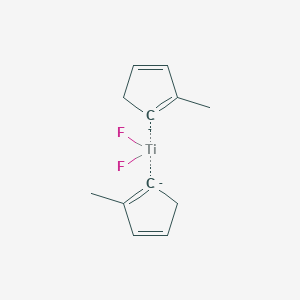
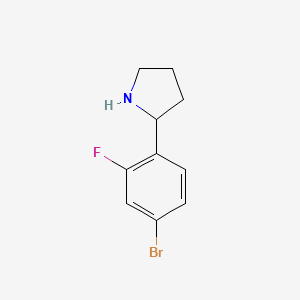

![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)
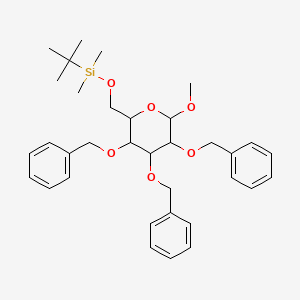
![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)
